Critical Intermediate Identity: The Target Compound Provides the Direct Scaffold for Aprepitant's Morpholine Core
The target compound's scaffold is the direct precursor to the morpholine core of Aprepitant. In a patented process (US20110009629), the morpholinomethyl-hydroxybenzaldehyde framework is utilized to construct the key morpholine intermediate that ultimately bears the 1,2,4-triazolin-5-one side chain [1]. In contrast, 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride (CAS 92041-43-5), the acetylated derivative, has been explicitly cited as a 'crucial intermediate' in Aprepitant synthesis . The aldehyde oxidation state of the target compound provides the necessary functional handle for further reductive amination or condensation steps that are not accessible from the simple morpholinobenzaldehyde analogs lacking the 4-hydroxy group.
| Evidence Dimension | Synthetic utility in NK1 antagonist process chemistry |
|---|---|
| Target Compound Data | 3-morpholinomethyl-4-hydroxybenzaldehyde scaffold utilized in patented Aprepitant intermediate synthesis (US20110009629) |
| Comparator Or Baseline | 4-(morpholin-4-ylmethyl)benzaldehyde (CAS 82413-63-6) and 3-(morpholin-4-ylmethyl)benzaldehyde (CAS 446866-83-7), which lack the 4-hydroxy group and cannot participate in the same O-alkylation pathways |
| Quantified Difference | Qualitative difference in synthetic pathway feasibility; quantitative yield data for the target compound in specific process steps requires confidential process data |
| Conditions | Multi-step pharmaceutical process chemistry as described in patent literature |
Why This Matters
Procurement of the correct regioisomer ensures compatibility with validated industrial process routes for high-value APIs, avoiding costly re-optimization of reaction conditions and impurity profiles.
- [1] Justia Patents. Preparation of Morpholine Derivatives. US Patent Application 20110009629. Published January 13, 2011. Accessed 2026-05-07. View Source
